

Application Notes and Protocols for LY2979165 Administration in Non-Human Primates

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Compound of Interest		
Compound Name:	LY2979165	
Cat. No.:	B1651637	Get Quote

Disclaimer: The following application notes and protocols are representative and are intended to serve as a scientific guide. They have been compiled based on established methodologies for the administration of central nervous system (CNS)-acting small molecules to non-human primates and information on related mGluR2 agonists. No specific studies detailing the administration of LY2979165 in non-human primates were available in the public domain at the time of writing. Researchers should adapt these protocols based on their specific experimental goals and in strict accordance with their Institutional Animal Care and Use Committee (IACUC) guidelines.

Introduction

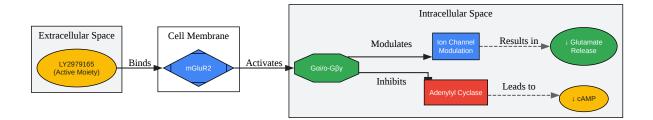
LY2979165 is a prodrug of a selective metabotropic glutamate receptor 2 (mGluR2) agonist. MGluR2 is a G-protein coupled receptor that plays a crucial role in modulating glutamate neurotransmission.[1] Activation of mGluR2 is of significant interest for the potential treatment of various neuropsychiatric and neurological disorders. Non-human primates, particularly species like the rhesus macaque, are highly valuable models for CNS drug development due to their close physiological and neuroanatomical homology to humans. These application notes provide a framework for conducting pharmacokinetic and pharmacodynamic studies of LY2979165 in non-human primates.

Signaling Pathway of LY2979165 Active Moiety

Upon oral administration, the prodrug **LY2979165** is metabolized to its active moiety, which then acts as an agonist at the mGluR2. This receptor is typically located on presynaptic



terminals and is coupled to the Gai/o protein.[2] Activation of mGluR2 by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This cascade ultimately modulates ion channel activity and reduces the release of glutamate into the synaptic cleft, thereby dampening excessive excitatory neurotransmission.[1]



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Caption: mGluR2 signaling pathway activated by LY2979165's active moiety.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered LY2979165

Objective: To determine the pharmacokinetic profile of **LY2979165** and its active moiety in plasma and cerebrospinal fluid (CSF) of rhesus macaques following oral administration.

Materials:

- LY2979165 (analytical grade)
- Vehicle for oral administration (e.g., sterile water, juice, or a palatable food item)
- Anesthetic agents (e.g., ketamine, telazol)[3]



- Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
- Spinal needles (22-25G) for CSF collection[4]
- Centrifuge
- Freezers (-80°C)
- LC-MS/MS system for bioanalysis

Procedure:

- Animal Selection and Acclimation:
 - Use adult, healthy rhesus macaques (Macaca mulatta) of either sex.
 - Animals should be acclimated to the housing conditions and handling procedures.
 - Ensure animals are fasted overnight prior to drug administration.
- Dose Preparation and Administration:
 - Prepare a solution or suspension of LY2979165 in the chosen vehicle at the desired concentration.
 - Administer the dose orally. This can be achieved by mixing the drug with a small amount of palatable food or juice, or by oral gavage.
- Sample Collection:
 - Blood: Collect serial blood samples (e.g., at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose)
 from a peripheral vein.
 - Cerebrospinal Fluid (CSF): Collect CSF via lumbar puncture at specified time points (e.g., 2 and 8 hours post-dose). This procedure must be performed under anesthesia by trained personnel.[5][6][7]
 - Anesthetize the animal.



- Position the animal in lateral or sternal recumbency with the spine flexed.[6]
- Aseptically prepare the lumbar region.[6]
- Insert a spinal needle into the lumbar vertebral space to collect CSF.[6]
- Monitor the animal closely during and after the procedure.[8]
- · Sample Processing and Storage:
 - Process blood samples to obtain plasma by centrifugation.
 - Immediately freeze plasma and CSF samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentrations of LY2979165 and its active moiety in plasma and CSF samples using a validated LC-MS/MS method.

Protocol 2: In Vivo Microdialysis for Pharmacodynamic Assessment

Objective: To assess the effect of **LY2979165** on extracellular neurotransmitter levels (e.g., glutamate) in a specific brain region of interest.

Materials:

- Microdialysis probes and guide cannulae[9][10][11]
- Surgical instruments for implantation
- Perfusion pump
- Fraction collector
- Artificial CSF (aCSF) for perfusion
- HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis



Procedure:

- Surgical Implantation of Guide Cannula:
 - Under anesthesia and using stereotaxic guidance, surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex or striatum).[9][12]
 - Allow for a post-surgical recovery period.
- Microdialysis Experiment:
 - On the day of the experiment, insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 μL/min).[12]
 - Collect baseline dialysate samples to establish stable neurotransmitter levels.
 - Administer LY2979165 orally as described in Protocol 1.
 - Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
- Sample Analysis:
 - Analyze the dialysate samples to quantify neurotransmitter concentrations using a suitable analytical method (e.g., HPLC).

Data Presentation

The following table presents representative pharmacokinetic parameters that could be obtained from a study following Protocol 1.

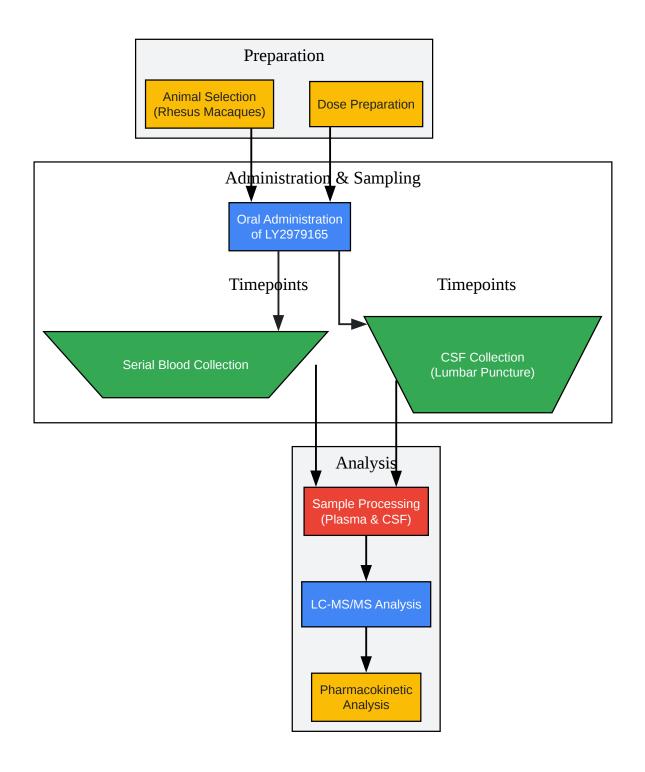


Parameter	Plasma (LY2979165)	Plasma (Active Moiety)	CSF (Active Moiety)
Cmax (ng/mL)	150 ± 35	850 ± 120	45 ± 10
Tmax (hr)	1.0 ± 0.5	2.5 ± 0.8	4.0 ± 1.0
AUC (ng*hr/mL)	450 ± 90	6800 ± 950	320 ± 75
Half-life (hr)	1.5 ± 0.4	6.0 ± 1.2	6.5 ± 1.5

Data are presented as mean ± standard deviation and are illustrative.

Visualizations





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Caption: Experimental workflow for the pharmacokinetic study of **LY2979165**.



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